molecular formula C15H21NO5 B8526032 2-(3,4-Diethoxy-benzoylamino)-2-methyl-propionic acid

2-(3,4-Diethoxy-benzoylamino)-2-methyl-propionic acid

Cat. No. B8526032
M. Wt: 295.33 g/mol
InChI Key: WRAXRXSMJPRFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Diethoxy-benzoylamino)-2-methyl-propionic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Diethoxy-benzoylamino)-2-methyl-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Diethoxy-benzoylamino)-2-methyl-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-Diethoxy-benzoylamino)-2-methyl-propionic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-[(3,4-diethoxybenzoyl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C15H21NO5/c1-5-20-11-8-7-10(9-12(11)21-6-2)13(17)16-15(3,4)14(18)19/h7-9H,5-6H2,1-4H3,(H,16,17)(H,18,19)

InChI Key

WRAXRXSMJPRFKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)(C)C(=O)O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

210 mg of 3,4-diethoxybenzoic acid and 160 mg of methyl aminoisobutyrate were stirred in 3 ml of DMF at room temperature. It was treated with 440 mg of HATU and 0.4 ml of DIEA at the same temperature and the reaction was stirred for 2 days. The reaction was monitored by LC-MS, which indicated complete consumption of the starting materials. Product LC-MS (m/z 310.1). This crude reaction mixture was then diluted with 3 ml of water followed by an addition of 250 mg of LiOH. The reaction mixture was stirred at room temperature overnight and the LC-MS analysis indicated the reaction was completed. The reaction mixture was neutralized by 6N-HCl and the resulting creamy precipitates were collected by filtration and washed with water (50 ml). Drying the filter cake yielded the title compound. m/z 296.1 (MH+).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
440 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

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